tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate
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Overview
Description
tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the bromomethyl group: The bromomethyl group can be introduced via bromination of a methyl group using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Methoxylation: The methoxy group can be introduced through methylation of a hydroxyl group using reagents like dimethyl sulfate or methyl iodide.
Esterification: The tert-butyl ester can be formed by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols.
Scientific Research Applications
tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. The methoxy and ester groups can influence the compound’s solubility, stability, and bioavailability.
Comparison with Similar Compounds
tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate can be compared with other benzimidazole derivatives, such as:
tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
tert-Butyl 4-(bromomethyl)-1H-imidazole-1-carboxylate: Lacks the benzo ring, which may influence its structural and functional properties.
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: Contains a piperidine ring instead of the benzimidazole core, leading to different chemical and biological characteristics.
Properties
Molecular Formula |
C14H17BrN2O3 |
---|---|
Molecular Weight |
341.20 g/mol |
IUPAC Name |
tert-butyl 4-(bromomethyl)-7-methoxybenzimidazole-1-carboxylate |
InChI |
InChI=1S/C14H17BrN2O3/c1-14(2,3)20-13(18)17-8-16-11-9(7-15)5-6-10(19-4)12(11)17/h5-6,8H,7H2,1-4H3 |
InChI Key |
RDWVBVWROFVAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C(C=CC(=C21)OC)CBr |
Origin of Product |
United States |
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